(1-Trityl-1H-pyrazol-4-yl)methanol
Overview
Description
(1-Trityl-1H-pyrazol-4-yl)methanol is a chemical compound with the molecular formula C23H20N2O It is characterized by a trityl group attached to a pyrazole ring, which is further connected to a methanol moiety
Scientific Research Applications
(1-Trityl-1H-pyrazol-4-yl)methanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its potential interactions with biological macromolecules.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
Target of Action
Pyrazole-bearing compounds, which include (1-trityl-1h-pyrazol-4-yl)methanol, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It’s worth noting that pyrazole derivatives have been found to exhibit significant antipromastigote activity . This suggests that these compounds may interact with specific targets in the parasite to inhibit its growth and proliferation.
Biochemical Pathways
It’s known that pyrazole derivatives can have potent antileishmanial and antimalarial activities . This suggests that these compounds may interfere with the biochemical pathways essential for the survival and proliferation of these parasites.
Result of Action
It’s known that pyrazole derivatives can exhibit significant antileishmanial and antimalarial activities . This suggests that these compounds may induce cellular changes that inhibit the growth and proliferation of these parasites.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Trityl-1H-pyrazol-4-yl)methanol typically involves the reaction of trityl chloride with 4-hydroxymethyl-1H-pyrazole. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product in high purity.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure maximum yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include pyridinium chlorochromate (PCC) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form alcohols or other reduced derivatives. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups. Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are commonly used.
Common Reagents and Conditions:
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.
Substitution: SOCl2 in dichloromethane at room temperature.
Major Products:
Oxidation: Corresponding aldehydes or ketones.
Reduction: Alcohols or other reduced derivatives.
Substitution: Various substituted pyrazole derivatives.
Comparison with Similar Compounds
(1H-pyrazol-4-yl)methanol: Lacks the trityl group, resulting in different steric and electronic properties.
(1-Isopropyl-1H-pyrazol-4-yl)methanol: Contains an isopropyl group instead of a trityl group, leading to variations in hydrophobicity and reactivity.
(1-Trityl-1H-pyrazol-4-yl)benzene: Similar structure but lacks the methanol moiety, affecting its solubility and reactivity.
Uniqueness: (1-Trityl-1H-pyrazol-4-yl)methanol is unique due to the presence of the trityl group, which imparts significant steric hindrance and influences its chemical reactivity and biological interactions. This makes it a valuable compound for studying structure-activity relationships and developing new synthetic methodologies.
Properties
IUPAC Name |
(1-tritylpyrazol-4-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O/c26-18-19-16-24-25(17-19)23(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-17,26H,18H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALKSWZHEZLKIDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(C=N4)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90443568 | |
Record name | 1-trityl-4-hydroxymethylpyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90443568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88529-69-5 | |
Record name | 1-trityl-4-hydroxymethylpyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90443568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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